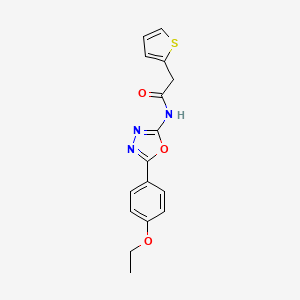

N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. While the specific compound is not directly synthesized or characterized in the provided papers, similar compounds with variations in the aryl substituents and the acetamide moiety have been synthesized and studied for their biological properties, such as anticancer, anti-inflammatory, antioxidant, antibacterial, and hemolytic activities.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from aromatic acids, which are converted into esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols. These thiols are then reacted with various substituted 2-bromoacetamides in the presence of a polar aprotic solvent like DMF and a base such as sodium hydride (NaH) to yield the final compounds . The synthesis is confirmed by spectroscopic methods like LCMS, IR, 1H-NMR, and 13C-NMR, as well as elemental analysis .

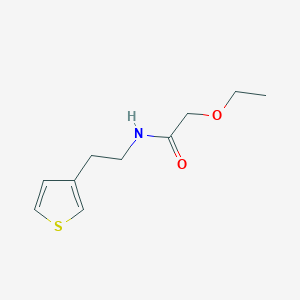

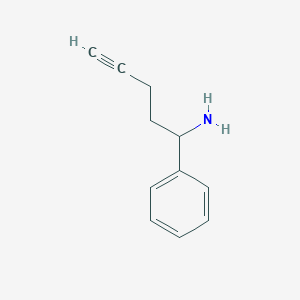

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The ring is often substituted with various aryl groups, which can significantly influence the compound's biological activity. The structure of these compounds is elucidated using spectroscopic techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the electron-withdrawing nature of the oxadiazole ring and the substituents attached to it. These compounds can undergo further chemical transformations, which can be utilized to synthesize a wide range of biologically active molecules. The specific reactions and reactivity patterns of "N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide" would depend on the nature of the substituents and the overall electronic configuration of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's biological activity and pharmacokinetic profile. The compounds in the provided studies were found to have varying degrees of cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial activities, which are indicative of their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Potentials

Recent research has highlighted the computational and pharmacological potentials of various 1,3,4-oxadiazole derivatives. These compounds, including those closely related to N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) revealed that certain derivatives exhibit moderate inhibitory effects across all assays. Notably, some compounds demonstrated high affinity for COX-2 and 5-LOX, correlating to their significant analgesic and anti-inflammatory effects. This research underscores the therapeutic promise of 1,3,4-oxadiazole derivatives in treating various conditions by modulating biological targets associated with pain, inflammation, and cancer (M. Faheem, 2018).

Antimicrobial and Hemolytic Activity

Another study synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated them for their antimicrobial and hemolytic activity. These compounds exhibited variable effectiveness against selected microbial species, with some showing notable potency. This research adds to the understanding of 1,3,4-oxadiazole derivatives' potential in developing new antimicrobial agents with reduced toxicity (Samreen Gul et al., 2017).

Novel Derivative Characterization and Potential

A novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety was synthesized and characterized. NMR studies provided insights into the compound's structure and potential therapeutic applications, indicating a pathway for the development of new pharmacologically active molecules based on the 1,3,4-oxadiazole scaffold (Li Ying-jun, 2012).

Eigenschaften

IUPAC Name |

N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-2-21-12-7-5-11(6-8-12)15-18-19-16(22-15)17-14(20)10-13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUGXDRDNIMZLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2499125.png)

![[6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2499128.png)

![1-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2499135.png)

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)

![2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499139.png)